molecular formula C24H20N2OS B11693484 (2Z,5Z)-5-benzylidene-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one

(2Z,5Z)-5-benzylidene-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B11693484
M. Wt: 384.5 g/mol
InChI Key: CGFZQVFQGMSVTQ-HNYZTYFESA-N
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Description

(2Z,5Z)-3-(4-METHYLPHENYL)-2-[(4-METHYLPHENYL)IMINO]-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-4-ONE is a complex organic compound belonging to the thiazolidinone class This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with phenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-3-(4-METHYLPHENYL)-2-[(4-METHYLPHENYL)IMINO]-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate aldehydes and amines with thiazolidinone precursors. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product formation. For instance, the reaction may be carried out in the presence of an acid catalyst under reflux conditions to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-3-(4-METHYLPHENYL)-2-[(4-METHYLPHENYL)IMINO]-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce thiazolidinone derivatives with altered functional groups.

Scientific Research Applications

(2Z,5Z)-3-(4-METHYLPHENYL)-2-[(4-METHYLPHENYL)IMINO]-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-4-ONE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2Z,5Z)-3-(4-METHYLPHENYL)-2-[(4-METHYLPHENYL)IMINO]-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z,5Z)-3-(4-METHYLPHENYL)-2-[(4-METHYLPHENYL)IMINO]-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-4-ONE is unique due to its specific structural features and the diverse range of reactions it can undergo

Properties

Molecular Formula

C24H20N2OS

Molecular Weight

384.5 g/mol

IUPAC Name

(5Z)-5-benzylidene-3-(4-methylphenyl)-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H20N2OS/c1-17-8-12-20(13-9-17)25-24-26(21-14-10-18(2)11-15-21)23(27)22(28-24)16-19-6-4-3-5-7-19/h3-16H,1-2H3/b22-16-,25-24?

InChI Key

CGFZQVFQGMSVTQ-HNYZTYFESA-N

Isomeric SMILES

CC1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CC=CC=C3)/S2)C4=CC=C(C=C4)C

Canonical SMILES

CC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=CC=C3)S2)C4=CC=C(C=C4)C

Origin of Product

United States

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